QCA570

Acute Leukemia BET Degradation Anti-Proliferative Potency

QCA570 is an exceptionally potent BET degrader with pM IC50 in acute leukemia lines and ~1 nM DC50 in bladder cancer. It achieves complete tumor regression in xenograft models at well-tolerated doses (1-5 mg/kg). Choose QCA570 for robust, validated knockdown of BET proteins (BRD4, c-MYC, EZH2) and synergistic NSCLC combination studies.

Molecular Formula C39H33N7O4S
Molecular Weight 695.8 g/mol
Cat. No. B610376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQCA570
SynonymsQCA570;  QCA-570;  QCA 570; 
Molecular FormulaC39H33N7O4S
Molecular Weight695.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48)
InChIKeyRTVTYLRQKKDYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QCA570 (CAS 2207569-08-0): High-Potency PROTAC BET Degrader for Oncology Research


The compound 3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione, also known as QCA570, is a heterobifunctional proteolysis-targeting chimera (PROTAC) small molecule designed to degrade bromodomain and extra-terminal (BET) family proteins [1]. As a cereblon (CRBN) E3 ubiquitin ligase recruiter, QCA570 functions by forming a ternary complex with BET proteins, leading to their ubiquitination and subsequent proteasomal degradation rather than simple active-site inhibition [2]. This mechanism confers distinct pharmacodynamic properties relative to traditional BET inhibitors and other BET-directed PROTAC degraders.

QCA570 (CAS 2207569-08-0): Why Not All BET PROTAC Degraders Are Interchangeable


BET PROTAC degraders share a common mechanistic blueprint yet exhibit substantial differences in linker composition, ligand geometry, and ternary complex stability that directly translate to orders-of-magnitude variance in cellular potency, degradation kinetics, and in vivo efficacy [1]. Even among cereblon-based degraders that target the same BET family proteins, the specific linker length and attachment chemistry critically influence the induced protein-protein interaction surface, altering the efficiency of polyubiquitination and subsequent degradation rates [2]. Consequently, substituting QCA570 with a structurally related analog such as dBET1, ARV-825, or ARV-771 cannot be assumed to yield comparable biological outcomes without rigorous side-by-side validation. The following quantitative comparisons demonstrate the precise dimensions along which QCA570 differentiates itself from its closest functional and structural comparators.

QCA570 (CAS 2207569-08-0): Head-to-Head Quantitative Differentiation Against Comparator BET Degraders


QCA570 vs. dBET1: >1,000-Fold Superior Anti-Proliferative Potency Across Acute Leukemia Cell Lines

In a direct head-to-head comparison of cell growth inhibition across three human acute leukemia cell lines (MV4;11, MOLM-13, RS4;11), QCA570 (designated as compound 35 in the original publication) exhibits >1,000-fold greater potency than the structurally related cereblon-based BET degrader dBET1 [1]. Specifically, QCA570 achieves IC50 values of 0.0083 nM (MV4;11), 0.062 nM (MOLM-13), and 0.032 nM (RS4;11), whereas dBET1 requires concentrations of 42 nM, 140 nM, and 79 nM, respectively, to achieve equivalent inhibition [1]. This potency differential spans three orders of magnitude and is consistently observed across all three cell lines tested.

Acute Leukemia BET Degradation Anti-Proliferative Potency

QCA570 vs. ARV-825 and ARV-771: At Least 10-Fold Greater Cellular Potency in Leukemia Models

When compared directly against two additional cereblon-based BET PROTAC degraders, ARV-825 and ARV-771, QCA570 demonstrates at least 10-fold higher potency in inhibiting cell growth across the same panel of three acute leukemia cell lines [1]. The measured IC50 values for ARV-825 range from 1.05 nM to 18.2 nM, while ARV-771 exhibits IC50 values between 0.43 nM and 7.45 nM, contrasting sharply with the 8.3 pM to 62 pM range observed for QCA570 [1]. This magnitude of potency enhancement indicates that the specific linker and ligand geometry engineered into QCA570 produces a ternary complex of markedly higher degradation efficiency than its predecessor molecules.

Acute Leukemia PROTAC Potency ARV-825 ARV-771

BRD4 Degradation DC50: QCA570 Achieves ~1 nM in Bladder Cancer Cells vs. 6 nM for dBET6 in HEK293T

The concentration required to achieve 50% maximal degradation (DC50) of BRD4 protein is a direct measure of degrader efficiency. QCA570 potently induces degradation of BRD4 protein with a DC50 of approximately 1 nM in bladder cancer cells [1]. In cross-study comparison, the related BET degrader dBET6 exhibits a DC50 of 6 nM for BRD4 degradation in HEK293T cells after 3 hours of treatment . Although these values derive from different cell backgrounds and should be interpreted with caution, the approximately 6-fold lower DC50 for QCA570 suggests a more efficient degradation process, consistent with the superior cellular potency observed in head-to-head proliferation assays.

BRD4 Degradation DC50 Bladder Cancer Degradation Potency

Complete and Durable Tumor Regression in Leukemia Xenograft Models at Well-Tolerated Doses

QCA570 achieves complete and durable tumor regression in leukemia xenograft models in mice when administered at well-tolerated dose schedules [1]. In a pharmacodynamics experiment using RS4;11 xenograft tumors in SCID mice, a single intravenous dose of QCA570 at 1 or 5 mg/kg achieved sustained downregulation of BRD2, BRD3, BRD4, and c-MYC, accompanied by increased cleaved PARP in tumor tissues 24 hours post-administration . While other BET degraders such as dBET6 have demonstrated leukemic burden reduction in T-ALL xenograft models, QCA570 is specifically noted as achieving complete regression in leukemia models, a benchmark that distinguishes it from earlier-generation cereblon-based BET degraders [1].

In Vivo Efficacy Tumor Regression Xenograft RS4;11

QCA570 (CAS 2207569-08-0): Validated Research Application Scenarios


Acute Leukemia Cell Line Screening for BET-Dependent Proliferation

QCA570 is ideally suited for high-throughput or focused screening of BET dependency in acute leukemia cell lines such as MV4;11, MOLM-13, and RS4;11. The compound's low-picomolar IC50 values in these lines [1] enable the use of minimal compound quantities while maintaining robust and reproducible growth inhibition, making it cost-effective for large-scale viability assays and combination screening studies.

Target Engagement and Pharmacodynamics Validation in Bladder Cancer Models

With a DC50 of approximately 1 nM for BRD4 degradation in bladder cancer cells [2], QCA570 provides a validated tool for target engagement studies in urothelial carcinoma models. Researchers can confidently use QCA570 to induce rapid and near-complete BRD4 knockdown, facilitating downstream analysis of transcriptional suppression (e.g., c-MYC, EZH2) and apoptotic pathway activation.

In Vivo Efficacy Studies in Leukemia Xenograft Models

For in vivo pharmacology, QCA570 has a demonstrated dosing regimen (1–5 mg/kg, i.v., three times weekly) that yields complete and durable tumor regression in RS4;11 and MV4;11 xenograft models . This established efficacy profile reduces the need for extensive pilot dose-ranging studies and allows for direct progression to mechanistic or combination therapy experiments.

Mechanistic Studies of BET Degrader Resistance and Combination Therapy

Given its exceptional potency and well-characterized degradation kinetics, QCA570 serves as an optimal reference compound for investigating acquired resistance mechanisms to BET PROTACs. It has also been shown to synergize with osimertinib in suppressing the growth of osimertinib-resistant EGFR-mutant NSCLC cells [3], supporting its use in combination therapy studies aimed at overcoming targeted therapy resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for QCA570

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.